molecular formula C9H8N2O2 B6153743 2-(1H-indazol-7-yl)acetic acid CAS No. 1502277-43-1

2-(1H-indazol-7-yl)acetic acid

Cat. No.: B6153743
CAS No.: 1502277-43-1
M. Wt: 176.17 g/mol
InChI Key: QVUJIOKPYCPADO-UHFFFAOYSA-N
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Description

2-(1H-indazol-7-yl)acetic acid is a heterocyclic compound featuring an indazole ring attached to an acetic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indazole ring system is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indazol-7-yl)acetic acid typically involves the formation of the indazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions to form the indazole ring. Subsequent functionalization with acetic acid can be achieved through various methods, including Friedel-Crafts acylation or direct carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalytic processes, such as transition metal-catalyzed cyclization reactions, are often employed to enhance efficiency and selectivity. Solvent-free and green chemistry approaches are also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indazol-7-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the indazole ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups, such as halides, alkyl groups, or nitro groups.

Scientific Research Applications

2-(1H-indazol-7-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(1H-indazol-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

    Indazole: The parent compound with a similar ring structure but lacking the acetic acid moiety.

    Indole-3-acetic acid: A structurally related compound with an indole ring instead of an indazole ring.

    2-(1H-indazol-3-yl)acetic acid: A positional isomer with the acetic acid moiety attached at a different position on the indazole ring.

Uniqueness: 2-(1H-indazol-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-indazol-7-yl)acetic acid involves the reaction of 2-bromoacetic acid with 1H-indazole in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromoacetic acid", "1H-indazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromoacetic acid in a suitable solvent (e.g. ethanol)", "Step 2: Add a stoichiometric amount of 1H-indazole to the reaction mixture", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Step 4: Heat the reaction mixture to reflux for several hours", "Step 5: Allow the reaction mixture to cool and then filter the precipitated product", "Step 6: Wash the product with a suitable solvent (e.g. water) to remove any impurities", "Step 7: Dry the product under vacuum to obtain 2-(1H-indazol-7-yl)acetic acid as a white solid" ] }

CAS No.

1502277-43-1

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-indazol-7-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-8(13)4-6-2-1-3-7-5-10-11-9(6)7/h1-3,5H,4H2,(H,10,11)(H,12,13)

InChI Key

QVUJIOKPYCPADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)NN=C2

Purity

95

Origin of Product

United States

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